5-chloro-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Description
This compound is a complex organic molecule with potential therapeutic applications . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Molecular Structure Analysis
The molecular structure of this compound includes a 5-chlorothiophene-2-carboxamide moiety and a 1,2-dihydropyridine-3-carbonyl group . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and use of this compound are complex and involve multiple steps. The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a crucial component of the coagulation cascade, where it plays a key role in the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . It binds to the active site of FXa, preventing its interaction with its substrates and thereby inhibiting the coagulation cascade . This results in an antithrombotic effect, reducing the risk of blood clot formation .
Biochemical Pathways
By inhibiting Factor Xa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. This inhibition prevents the conversion of prothrombin to thrombin, a key step in clot formation . The downstream effect is a reduction in thrombin generation and consequently, a decrease in clot formation .
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation. By directly inhibiting Factor Xa, the compound prevents the generation of thrombin, thereby reducing the formation of fibrin clots . This antithrombotic effect can help prevent conditions such as deep vein thrombosis and pulmonary embolism .
Properties
IUPAC Name |
5-chloro-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-21-8-2-3-13(17(21)24)18(25)22-9-6-12(7-10-22)11-20-16(23)14-4-5-15(19)26-14/h2-5,8,12H,6-7,9-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYXXWKOBGHUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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